Fmoc-D-HoArg(Pbf)-OH

Catalog No.
S2859915
CAS No.
1313054-60-2
M.F
C35H42N4O7S
M. Wt
662.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-HoArg(Pbf)-OH

CAS Number

1313054-60-2

Product Name

Fmoc-D-HoArg(Pbf)-OH

IUPAC Name

(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C35H42N4O7S

Molecular Weight

662.8

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1

InChI Key

DOGZBRBJANHMLA-GDLZYMKVSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Solubility

not available

Fmoc-D-HoArg(Pbf)-OH: A Building Block for Peptide Synthesis

Fmoc-D-HoArg(Pbf)-OH, also known as N-alpha-Fmoc-Ng-Pbf-D-homocysteine, is a derivative of the amino acid D-homocysteine commonly used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for creating peptides, which are chains of amino acids, and is a crucial tool in various scientific research fields, including drug discovery, protein engineering, and studying protein function [].

Applications in Antimicrobial Peptides

Fmoc-D-HoArg(Pbf)-OH has shown potential in the development of novel antimicrobial peptides (AMPs). AMPs are naturally occurring molecules with the ability to kill or inhibit the growth of microorganisms []. Studies have shown that incorporating D-homocysteine residues into AMPs can improve their stability and efficacy []. For instance, research by Nakase et al. demonstrated that substituting D-lysine with D-homocysteine in the antimicrobial peptide RLA enhanced its membrane permeability and increased accumulation in the mitochondria of targeted bacteria [].

Other Potential Applications

While research is still ongoing, Fmoc-D-HoArg(Pbf)-OH also holds promise for applications beyond AMPs. For example, a study by Nishanth et al. reported that a cyclic dipeptide containing D-homocysteine exhibited antifungal activity and showed potential against breast cancer cells []. Additionally, Fmoc-D-HoArg(Pbf)-OH might be useful in creating analogs of other bioactive peptides, potentially leading to the discovery of new therapeutic agents.

Fmoc-D-HoArg(Pbf)-OH is a synthetic derivative of the amino acid arginine, specifically designed for use in peptide synthesis and pharmaceutical applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group during peptide synthesis. The Pbf (pentamethylbenzofuran) group serves as a side-chain protecting group for the guanidino functionality of arginine, enhancing the stability and reactivity of the compound under various conditions. Its molecular formula is C₃₅H₄₂N₄O₇S, with a molecular weight of 662.80 g/mol .

During peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed using base conditions, typically involving piperidine in DMF (dimethylformamide), allowing for subsequent coupling reactions.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using standard coupling agents such as HATU (hexafluoro-phosphonium hexafluoro-phosphate) or DIC (diisopropylcarbodiimide), facilitating the formation of peptide bonds.
  • Saponification: The Pbf group can be removed under acidic conditions, allowing for the release of the free guanidino group in arginine .

As an arginine derivative, Fmoc-D-HoArg(Pbf)-OH exhibits biological activities associated with arginine, including:

  • Nitric Oxide Production: Arginine is a precursor to nitric oxide, a vital signaling molecule involved in various physiological processes, including vasodilation and immune response.
  • Potential Ergogenic Effects: Amino acids and their derivatives are often used as ergogenic supplements to enhance athletic performance by improving blood flow and nutrient delivery to muscles .

The synthesis of Fmoc-D-HoArg(Pbf)-OH involves several steps:

  • Protection of Arg: Start with Boc-arginine and protect the guanidino group using Pbf-Cl in the presence of a base like potassium carbonate.
  • Deprotection: Remove the Boc group using hydrochloric acid to yield H-Arg(Pbf)-OH.
  • Fmoc Introduction: React H-Arg(Pbf)-OH with Fmoc-Osu (methoxycarbonylsuccinimide) under controlled pH conditions to introduce the Fmoc protecting group .

Fmoc-D-HoArg(Pbf)-OH is primarily used in:

  • Peptide Synthesis: It serves as an intermediate in synthesizing peptides that require specific functionalities associated with arginine.
  • Pharmaceutical Research: Its derivatives may have applications in drug development due to their biological activity related to nitric oxide production and other physiological processes .

Studies on Fmoc-D-HoArg(Pbf)-OH have focused on its interactions in peptide chains and its reactivity under various conditions. The presence of both Fmoc and Pbf groups allows for controlled reactivity during synthesis while maintaining stability until deprotection is required. Interaction studies often examine how this compound behaves when incorporated into larger peptide sequences, particularly regarding solubility and coupling efficiency .

Several compounds share structural similarities with Fmoc-D-HoArg(Pbf)-OH. These include:

Compound NameCAS NumberSimilarity Index
Fmoc-D-Arg(Pbf)-OH1159680-21-31.00
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid1313054-32-80.99
(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid200124-22-70.99

These compounds are structurally related but differ in their protecting groups or side-chain functionalities. The unique combination of Fmoc and Pbf groups in Fmoc-D-HoArg(Pbf)-OH provides specific advantages in terms of stability and reactivity during peptide synthesis compared to its analogs .

Molecular Architecture and Functional Group Analysis

Fmoc-D-HoArg(Pbf)-OH (C₃₅H₄₂N₄O₇S) is a synthetic derivative of D-homoarginine, a non-proteinogenic amino acid. Its molecular architecture comprises three distinct functional domains:

  • Fmoc Protecting Group: A fluorenylmethoxycarbonyl (Fmoc) carbamate attached to the α-amino group, ensuring temporary protection during peptide synthesis. The Fmoc moiety is a planar, aromatic structure that enhances solubility in organic solvents.
  • Pbf Protecting Group: A 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group shielding the guanidine side chain. This electron-rich sulfonyl group prevents side reactions (e.g., cyclization) during synthesis.
  • D-Homoarginine Backbone: A six-carbon chain (lysine backbone extended by one methylene group) with a D-configuration, distinguishing it from its L-enantiomer. The guanidine group at the ω-position is critical for hydrogen bonding and electrostatic interactions.

Key Structural Features

FeatureDescription
Molecular FormulaC₃₅H₄₂N₄O₇S
Molecular Weight662.8 g/mol
CAS Number1313054-60-2
SolubilityPolar aprotic solvents (DMF, DMSO)

Stereochemical Configuration and Chiral Center Implications

The D-configuration of Fmoc-D-HoArg(Pbf)-OH introduces distinct stereochemical properties:

  • Chiral Center: The α-carbon (C2) adopts the D-configuration, reversing the spatial arrangement of substituents compared to the L-enantiomer. This impacts peptide secondary structure, favoring β-sheet formation over α-helices.
  • Biological Relevance: D-amino acids resist proteolytic degradation by mammalian enzymes, enhancing peptide stability in physiological environments.
  • Synthetic Challenges: Enantiopure synthesis requires chiral resolution or stereoselective protection strategies to avoid racemization.

Protecting Group Strategy: Fmoc and Pbf Moieties

The dual-protection strategy in Fmoc-D-HoArg(Pbf)-OH balances stability and reactivity:

Protecting GroupFunctionDeprotection ConditionsStability Profile
Fmocα-Amino group protection20% piperidine in DMF (6 sec)Stable to acids, sensitive to bases
PbfGuanidine side chainTFA (95%) in cleavage cocktailsAcid-labile, stable to bases

Mechanistic Insights:

  • Fmoc Removal: Base-induced β-elimination generates dibenzofulvene-piperidine adducts, enabling real-time UV monitoring.
  • Pbf Stability: Electron-donating methyl groups on the dihydrobenzofuran ring enhance acid lability compared to Pmc or Mtr groups.

Comparative Analysis with L-Enantiomer Derivatives

Fmoc-D-HoArg(Pbf)-OH differs critically from its L-analog (Fmoc-L-HoArg(Pbf)-OH, CAS 1159680-21-3):

PropertyFmoc-D-HoArg(Pbf)-OHFmoc-L-HoArg(Pbf)-OH
ConfigurationD-configurationL-configuration
Proteolytic StabilityHighLow
Biological ActivityEnhanced antimicrobialNative-like interactions
Synthesis YieldLower (stereo control)Higher

Structural Contrasts:

  • Hydrogen Bonding: The D-enantiomer’s altered side-chain geometry reduces steric clashes in peptide backbones, improving solubility.
  • Enzymatic Resistance: D-homoarginine’s configuration prevents recognition by peptidases, prolonging peptide half-life.

XLogP3

5.5

Dates

Modify: 2023-08-17

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